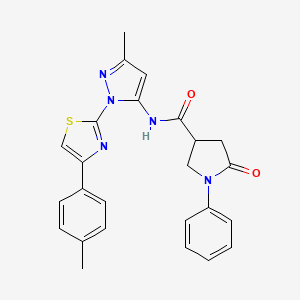

N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

Beschreibung

This compound (Molecular Formula: C₂₆H₂₅N₅O₂S, Molecular Weight: 471.6 g/mol) features a pyrrolidinone core substituted with a phenyl group at the 1-position and a carboxamide moiety at the 3-position. The pyrazole ring at the 5-position is further modified with a 3-methyl group and a 4-(p-tolyl)thiazol-2-yl substituent.

Eigenschaften

IUPAC Name |

N-[5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrazol-3-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N5O2S/c1-16-8-10-18(11-9-16)21-15-33-25(26-21)30-22(12-17(2)28-30)27-24(32)19-13-23(31)29(14-19)20-6-4-3-5-7-20/h3-12,15,19H,13-14H2,1-2H3,(H,27,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSWRJHNHILMSHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C)NC(=O)C4CC(=O)N(C4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and pyrazole intermediates, followed by their coupling with a pyrrolidine derivative.

Thiazole Synthesis: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.

Pyrazole Synthesis: The pyrazole ring is often synthesized through the reaction of hydrazines with 1,3-diketones.

Coupling Reaction: The final step involves the coupling of the thiazole and pyrazole intermediates with a pyrrolidine derivative, typically using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and the development of greener synthesis methods to minimize environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and pyrazole rings.

Reduction: Reduction reactions can target the carbonyl group in the pyrrolidine ring.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and pyrazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.

Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

Industrial Applications: The compound may be used in the development of new materials or as a catalyst in organic synthesis.

Wirkmechanismus

The mechanism of action of N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and pyrazole rings can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with target proteins, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Key Structural and Physicochemical Comparisons

Structural and Functional Implications

Thiazole vs. Thiadiazole Rings :

- The target compound’s thiazole ring (C₃H₃NS) is a five-membered heterocycle with one sulfur and one nitrogen atom, often linked to kinase inhibition due to its ability to form hydrogen bonds and π-π stacking .

- In contrast, the comparator compound’s 1,3,4-thiadiazole ring (C₂H₂N₂S) contains two nitrogen atoms, which may enhance metabolic stability but reduce binding specificity compared to thiazoles .

The 4-fluorophenyl group in the comparator introduces electronegativity, which could strengthen hydrogen bonding with target proteins but reduce passive diffusion .

Pyrazole vs. The 5-isopropyl group on the thiadiazole in the comparator may improve metabolic resistance but could hinder target engagement due to steric effects .

Research Findings and Hypotheses

- Solubility : The target compound’s higher molecular weight and lipophilic groups suggest lower aqueous solubility compared to the fluorophenyl/thiadiazole analog. This could limit bioavailability without formulation optimization.

- Binding Affinity : The thiazole-pyrazole combination may offer superior kinase inhibition compared to thiadiazole-based analogs, as seen in drugs like imatinib (which uses a pyridine-thiazole scaffold) .

- Metabolic Stability : The p-tolyl group’s methyl substituent may slow oxidative metabolism compared to the fluorophenyl group, which is prone to defluorination in vivo .

Biologische Aktivität

N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a complex synthetic compound notable for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.

Compound Overview

The compound features a pyrazole ring, a thiazole moiety, and a pyrrolidine structure, which are known to contribute to various biological activities. The presence of these functional groups enhances its potential as a pharmacological agent.

| Structural Feature | Description | Biological Activity |

|---|---|---|

| Pyrazole | Five-membered ring with nitrogen atoms | Anti-inflammatory, Antimicrobial |

| Thiazole | Five-membered ring containing sulfur and nitrogen | Antifungal, Anticancer |

| Pyrrolidine | Five-membered saturated ring | Potential neuroprotective effects |

Synthesis Methods

The synthesis of N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves several steps:

- Formation of the Thiazole Ring : This can be achieved by reacting p-toluidine with α-haloketones in the presence of a base.

- Formation of the Pyrazole Ring : The pyrazole is synthesized through the reaction of hydrazine with 1,3-diketones.

- Coupling Reaction : The thiazole and pyrazole rings are coupled via a condensation reaction.

- Final Amide Formation : The pyrrolidine structure is introduced through acylation reactions involving appropriate acylating agents.

Biological Activities

Research indicates that compounds featuring both pyrazole and thiazole rings often exhibit enhanced biological activities due to their ability to interact with multiple biological targets.

Anticancer Activity

Studies have shown that derivatives similar to N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)-5-oxo-1-phenylpyrrolidine have demonstrated significant anticancer properties. For instance, compounds with similar structural motifs have been reported to inhibit kinesin spindle protein (KSP), leading to cell cycle arrest and apoptosis in cancer cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activities. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell walls and interference with metabolic pathways .

Case Studies

- Study on Anticancer Properties : A study focusing on KSP inhibitors reported that compounds structurally related to this compound exhibited significant cytotoxicity against cancer cell lines, leading to the conclusion that they could serve as promising leads for anticancer drug development .

- Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of thiazole-containing compounds against several pathogens using the disc diffusion method, demonstrating substantial activity against Staphylococcus aureus and Escherichia coli .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.